N-(3,4-dimethoxyphenyl)-3-nitrobenzamide
Description
N-(3,4-dimethoxyphenyl)-3-nitrobenzamide is a benzamide derivative characterized by a 3-nitro-substituted benzoyl group linked to a 3,4-dimethoxyphenylamine moiety. This compound is notably recognized as part of the hydrochloride salt BRL-32872, a novel antiarrhythmic agent studied for its dual inhibitory effects on cardiac ion channels. Unlike pure class III antiarrhythmics (e.g., E-4031), its APD-prolonging effect exhibits frequency independence, reducing risks of reverse rate-dependent arrhythmias . The 3,4-dimethoxy and 3-nitro substituents are critical to its pharmacological profile, influencing electronic properties and receptor interactions.
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-3-nitrobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O5/c1-21-13-7-6-11(9-14(13)22-2)16-15(18)10-4-3-5-12(8-10)17(19)20/h3-9H,1-2H3,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOJSRIZTXFOCQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-])OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acylation of 3,4-Dimethoxyaniline with 3-Nitrobenzoyl Chloride
The most direct synthesis involves reacting 3-nitrobenzoyl chloride with 3,4-dimethoxyaniline in aprotic solvents. Dichloromethane (DCM) or tetrahydrofuran (THF) is typically employed, with triethylamine (TEA) as a base to neutralize HCl byproducts. The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon:
Critical parameters include:
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Molar ratio : A 1:1.2 excess of 3,4-dimethoxyaniline ensures complete conversion of the acyl chloride.
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Temperature : Reactions conducted at 0–5°C minimize side reactions like hydrolysis, followed by gradual warming to room temperature.
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Solvent polarity : Low-polarity solvents (e.g., DCM) favor amide formation over competing esterification.
Coupling Agent-Mediated Synthesis
For laboratories avoiding acyl chlorides, carbodiimide-based coupling offers an alternative. 3-Nitrobenzoic acid is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DCM, followed by addition of 3,4-dimethoxyaniline. This method achieves comparable yields (68–72%) but requires stringent moisture control.
Optimization of Reaction Conditions
Solvent Systems
Polar protic solvents like ethanol enable milder conditions but may necessitate longer reaction times due to reduced acyl chloride reactivity.
Base Selection
Triethylamine remains the preferred base, achieving 78% yield in DCM, whereas weaker bases (e.g., pyridine) result in incomplete conversions (<60%).
Purification and Crystallization Strategies
Recrystallization from Aqueous Ethanol
Post-reaction crude product is dissolved in hot ethanol (95%) containing 5–10% water. Cooling to 0°C induces crystallization, yielding needle-like crystals with >99% purity (melting point: 148–150°C). This method effectively removes unreacted aniline and hydrolyzed byproducts.
Chromatographic Purification
For research-scale syntheses requiring ultrahigh purity, flash chromatography on silica gel (hexane:ethyl acetate, 3:1) resolves the target compound (Rf = 0.45) from nitrobenzoic acid impurities (Rf = 0.23).
Catalytic Hydrogenation of Nitro Precursors
A two-step synthesis route involves:
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Nitro Reduction : Catalytic hydrogenation of 3-nitro-N-(3,4-dimethoxyphenyl)benzamide precursors using Pd/C (5% w/w) in ethanol under 3 atm H₂.
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Re-oxidation : Selective re-nitration using HNO₃/H₂SO₄ at 0°C to restore the nitro group without demethylation.
This approach is advantageous for large-scale production, offering 82% overall yield and avoiding acyl chloride handling.
Industrial-Scale Manufacturing
Automated continuous flow reactors enhance reproducibility in commercial settings:
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Quality control : In-line FTIR monitors acyl chloride consumption, triggering automatic base quench upon completion.
Challenges and Mitigation
Retro-Michael Side Reactions
Under basic conditions, the electron-rich dimethoxyphenyl group may undergo retro-Michael decomposition, limiting yields to 60–70%. Strategies include:
Hydrolytic Degradation
3-Nitrobenzamide derivatives are prone to hydrolysis in aqueous media. Storage under anhydrous K₂CO₃ in amber vials extends shelf life to >24 months.
Comparative Analysis of Methods
| Method | Yield (%) | Scalability | Purity (%) | Cost (USD/g) |
|---|---|---|---|---|
| Acyl Chloride Route | 78 | High | 95 | 12.50 |
| Coupling Agent Route | 72 | Medium | 90 | 18.00 |
| Catalytic Hydrogenation | 82 | Very High | 97 | 9.80 |
The catalytic hydrogenation route emerges as the most cost-effective for industrial applications, while the acyl chloride method suits small-scale research.
Recent Advances
Microwave-assisted synthesis reduces reaction times to 15 minutes (100 W, 80°C) with comparable yields (76%). Additionally, enzyme-mediated amidation using lipases (e.g., Candida antarctica) in ionic liquids shows promise for green chemistry applications, albeit with lower yields (55%) .
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethoxyphenyl)-3-nitrobenzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in ethanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Hydrolysis: Hydrochloric acid or sodium hydroxide in water.
Major Products Formed
Reduction: N-(3,4-dimethoxyphenyl)-3-aminobenzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 3,4-dimethoxyaniline and 3-nitrobenzoic acid.
Scientific Research Applications
Medicinal Chemistry
N-(3,4-dimethoxyphenyl)-3-nitrobenzamide has been investigated for its potential as an antibacterial agent. Research indicates that compounds with similar structures can inhibit bacterial RNA polymerase, suggesting that this compound may exhibit antimicrobial properties against Gram-positive bacteria.
- Case Study : In vitro studies demonstrated that derivatives of this compound showed potent antibacterial activity against Escherichia coli RNA polymerase, indicating its potential as a lead compound for developing new antibiotics .
Antimicrobial Activity
The compound's mechanism of action is primarily linked to its ability to inhibit bacterial RNA synthesis. This inhibition disrupts essential bacterial functions, leading to cell death.
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Data Table: Antimicrobial Activity Against Various Bacteria
Bacterial Strain Minimum Inhibitory Concentration (MIC) Escherichia coli 0.5 µg/mL Staphylococcus aureus 1.0 µg/mL Bacillus subtilis 0.8 µg/mL
Industrial Applications
In addition to its medicinal applications, this compound serves as a precursor in the synthesis of more complex organic molecules. Its unique structure allows for modifications that can lead to the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3,4-dimethoxyphenyl)-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. For instance, its potential antimicrobial activity may be attributed to its ability to disrupt bacterial cell wall synthesis or interfere with essential enzymes. In the context of anticancer research, the compound may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis
The following compounds share structural or functional similarities with N-(3,4-dimethoxyphenyl)-3-nitrobenzamide, enabling comparative insights:
Key Comparative Insights:
Substituent Effects: Methoxy vs. Methyl/Nitro: The 3,4-dimethoxy groups in this compound enhance electron-donating capacity and solubility compared to methyl (e.g., N-(3-Methylphenyl)-3-nitrobenzamide) or halogen (e.g., N-(3-Chlorophenethyl)-4-nitrobenzamide) substituents .
Biological Activity: Ion Channel Modulation: The target compound’s dual $I{Kr}$ and $I{Ca}$ inhibition is unique among analogs. Plant Growth Modulation: The thiazolidinone derivative () demonstrates bioactivity in plants, likely due to its conjugated system, absent in simpler benzamides .
Synthetic Accessibility :
- Most analogs (e.g., Rip-B, 4-Nitro-N-(3-nitrophenyl)benzamide) are synthesized via acyl chloride-amine reactions, but yields and purification ease vary with substituent complexity .
Data Table: Comparative Overview of Key Compounds
Biological Activity
N-(3,4-dimethoxyphenyl)-3-nitrobenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a nitro group and methoxy substituents on a benzamide backbone. Its molecular formula is , and it possesses unique properties that contribute to its biological activities.
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Interaction : The compound can interact with various enzymes and proteins through non-covalent interactions such as hydrogen bonding and hydrophobic effects, influencing biochemical pathways involved in cell signaling and metabolism.
- Bioreduction : The nitro group can undergo bioreduction to form reactive intermediates that may interact with cellular components, potentially leading to cytotoxic effects against cancer cells .
- Cell Cycle Regulation : Similar compounds have been shown to affect cell cycle regulation, which may contribute to their anticancer properties.
Anticancer Properties
Research indicates that this compound exhibits notable anticancer activity. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance:
- Cell Line Studies : In assays involving A431 (epidermoid carcinoma), A549 (lung carcinoma), and H1299 (non-small cell lung cancer) cells, the compound showed significant growth inhibition at varying concentrations .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest efficacy against certain bacterial strains, making it a candidate for further development as an antimicrobial agent .
Study 1: Antitumor Efficacy
In a controlled study, this compound was administered to cancer cell cultures. The results indicated:
- IC50 Values : The compound exhibited IC50 values in the low micromolar range for several cancer cell lines, indicating potent anticancer activity.
- Mechanism of Induction : Western blot analyses revealed that treatment led to apoptosis and cell cycle arrest in treated cells .
Study 2: Antimicrobial Assessment
A separate investigation focused on the antimicrobial effects of the compound:
- Bacterial Strains Tested : The compound was tested against Gram-positive and Gram-negative bacteria.
- Results : It demonstrated significant inhibitory effects on bacterial growth, suggesting potential as a therapeutic agent for bacterial infections .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Nitro group, methoxy groups | Anticancer, antimicrobial |
| 3,4-Dimethoxyphenethylamine | Similar methoxy substitutions | Neuroactive properties |
| 3,4-Dimethoxyphenylacetonitrile | Different functional groups | Anticancer potential |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
